molecular formula C21H33BN2O6 B6333615 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester CAS No. 1032758-79-4

5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester

Cat. No.: B6333615
CAS No.: 1032758-79-4
M. Wt: 420.3 g/mol
InChI Key: ONUAXKNDAOUOQC-UHFFFAOYSA-N
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Description

“5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester” is a type of boronic acid ester . Boronic acid esters are known for their quick exchange kinetics and the possibility of easy application in various polymer systems . They are used in the synthesis of vitrimers, a new class of polymers that merges properties of thermoplastics and thermosets .


Synthesis Analysis

The synthesis of boronic acid esters like “this compound” involves the incorporation of dynamic covalent bonds into the polymer structure . This provides high stability at the service temperature but enables the processing at elevated temperatures . The copolymerization of butyl methacrylate, bismethacrylate cross-linking agent containing six-membered boronic esters linkage, and a diol containing methacrylic comonomer, for instance, 2,3-dihydroxypropyl methacrylate, has been achieved .


Chemical Reactions Analysis

Boronic acid esters are highly valuable building blocks in organic synthesis . They are used in Suzuki–Miyaura (SM) cross-coupling, which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date .

Scientific Research Applications

Analytical Challenges and Solutions

Pinacolboronate esters, including derivatives like 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester, present unique analytical challenges due to their propensity for facile hydrolysis to the corresponding boronic acid, which is poorly soluble in organic solvents. These challenges necessitate unconventional approaches for analysis, such as the use of non-aqueous and aprotic diluents, and reversed-phase separation with highly basic mobile phases to stabilize and adequately solubilize boronic acids for purity assessment (Zhong et al., 2012).

Suzuki Cross-Coupling Reactions

This compound is highly relevant in Suzuki cross-coupling reactions. This process is essential for connecting organic building blocks, contributing significantly to the synthesis of complex molecules. Successful applications include the coupling of highly electron-deficient pyridine boronic esters with various (hetero)aryl bromides to synthesize compounds with one of the strongest electron-withdrawing groups, showcasing the ester's utility in organic synthesis (Batool et al., 2016).

Development of Efficient Synthesis Methods

The development of cost-effective synthesis methods for boronic acids and esters, including the efficient synthesis of (2-aminopyrimidin-5-yl) boronic acid from pinacol boronic esters, highlights the practical and scalable approaches to these compounds. Such methods emphasize the significance of pinacol boronic esters in providing high-yield and high-purity products for large-scale applications (Patel et al., 2016).

Application in Polymer Science

This compound and related compounds find applications in polymer science, such as the synthesis of boronic acid end-functionalized polycaprolactone (PCL) polymers. These polymers are synthesized via ring-opening polymerization using a boronate ester-containing initiator, demonstrating the versatility of boronic esters in creating polymers with significant structural diversity and applications in star polymer assembly (Korich et al., 2010).

Advances in Organic Synthesis

Innovations in organic synthesis, such as the light-mediated sulfur-boron exchange, underscore the utility of pinacol boronic esters in generating alkyl radicals for the formation of pinacol boronic esters. This process, facilitated by organic photocatalysis under light irradiation, exemplifies the role of boronic esters in the development of novel synthetic routes (Panferova & Dilman, 2021).

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33BN2O6/c1-18(2,3)27-16(25)24(17(26)28-19(4,5)6)15-11-14(12-23-13-15)22-29-20(7,8)21(9,10)30-22/h11-13H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUAXKNDAOUOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33BN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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